2-(4-Ethylpyridin-2-yl)acetic acid
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Overview
Description
2-(4-Ethylpyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the pyridine ring in the structure of this compound imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-pyridinecarboxylic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-(4-Ethylpyridin-2-yl)acetonitrile using a palladium catalyst. This process is carried out under high pressure and temperature conditions to achieve high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpyridin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: The major product is this compound.
Reduction: The major product is 2-(4-Ethylpyridin-2-yl)ethanol.
Substitution: The major products depend on the substituent introduced, such as this compound derivatives with halogen or nitro groups.
Scientific Research Applications
2-(4-Ethylpyridin-2-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyridine ring in the compound can interact with various enzymes and receptors, leading to modulation of their activities. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpyridin-2-yl)acetic acid
- 2-(4-Propylpyridin-2-yl)acetic acid
- 2-(4-Butylpyridin-2-yl)acetic acid
Uniqueness
2-(4-Ethylpyridin-2-yl)acetic acid is unique due to the presence of the ethyl group at the 4-position of the pyridine ring. This structural feature imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds with different alkyl groups.
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-(4-ethylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H11NO2/c1-2-7-3-4-10-8(5-7)6-9(11)12/h3-5H,2,6H2,1H3,(H,11,12) |
InChI Key |
HYFTUDYENGFQGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1)CC(=O)O |
Origin of Product |
United States |
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